Dimesitylmethanol

Description

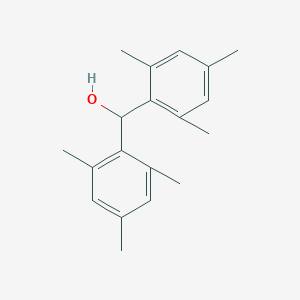

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H24O |

|---|---|

Molecular Weight |

268.4g/mol |

IUPAC Name |

bis(2,4,6-trimethylphenyl)methanol |

InChI |

InChI=1S/C19H24O/c1-11-7-13(3)17(14(4)8-11)19(20)18-15(5)9-12(2)10-16(18)6/h7-10,19-20H,1-6H3 |

InChI Key |

RYAXQBPMRYXUHG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)C(C2=C(C=C(C=C2C)C)C)O)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C2=C(C=C(C=C2C)C)C)O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dimesitylmethanol and Its Molecular Analogues

Established Synthetic Pathways to Dimesitylmethanol

The most common and well-established methods for preparing this compound rely on the nucleophilic addition of organometallic reagents to carbonyl compounds or the reduction of its corresponding ketone.

Organometallic Reagent-Mediated Syntheses of this compound (e.g., Grignard, Organolithium)

Organometallic reagents, particularly Grignard and organolithium compounds, are fundamental tools for forming the carbon-carbon bond necessary to construct this compound. sciengine.com These reagents act as potent nucleophiles, attacking the electrophilic carbon of a carbonyl group. sciengine.commdpi.com

The primary pathway involves the reaction of a mesityl-based organometallic reagent with mesitylaldehyde. For instance, mesitylmagnesium bromide, a Grignard reagent, can be prepared by reacting bromomesitylene with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). amazonaws.com This Grignard reagent is then reacted with mesitylaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield this compound.

Similarly, mesityllithium (B1247292) can be used in place of the Grignard reagent. mpg.de Organolithium reagents are generally more reactive than their Grignard counterparts and are prepared by reacting an organic halide with lithium metal or through metal-halogen exchange. mpg.denih.gov The reaction mechanism involves the nucleophilic addition of the mesityl carbanion equivalent to the carbonyl carbon of mesitylaldehyde, followed by protonation.

Table 1: Organometallic Syntheses of this compound

| Reactant 1 | Reactant 2 | Key Reagent | Solvent | Product |

|---|---|---|---|---|

| Bromomesitylene | Magnesium | - | Diethyl Ether/THF | Mesitylmagnesium bromide |

| Mesitylmagnesium bromide | Mesitylaldehyde | H₃O⁺ (workup) | Diethyl Ether/THF | This compound |

| Mesityllithium | Mesitylaldehyde | H₃O⁺ (workup) | Diethyl Ether/Hexane | This compound |

Reductive Transformations for this compound Precursors

An alternative and highly efficient route to this compound is the reduction of its ketone precursor, Dimesityl ketone. This transformation involves the conversion of the carbonyl group (C=O) into a secondary alcohol (CH-OH) using a suitable reducing agent.

A variety of chemical reducing agents can accomplish this, with metal hydrides being the most common. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing sterically hindered ketones like Dimesityl ketone to this compound in high yield. scribd.comsciencemadness.org The reaction is typically performed in an anhydrous ether solvent. Sodium borohydride (B1222165) (NaBH₄) can also be used, although it is a milder reducing agent and may require more forcing conditions for a hindered ketone. Published procedures have demonstrated that the reduction of Dimesityl ketone can provide this compound with yields as high as 93%. scribd.comsciencemadness.org The synthesis of the Dimesityl ketone precursor can be achieved through methods such as the oxidation of this compound itself, for example, using pyridinium (B92312) chlorochromate (PCC). amazonaws.com

Table 2: Reduction of Dimesityl Ketone to this compound

| Precursor | Reducing Agent | Solvent | Product | Reported Yield |

|---|---|---|---|---|

| Dimesityl Ketone | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | This compound | ~93% scribd.comsciencemadness.org |

| Dimesityl Ketone | Sodium Borohydride (NaBH₄) | Ethanol (B145695)/Methanol (B129727) | This compound | Varies |

Emerging Synthetic Strategies for this compound-Derived Structures

Modern synthetic chemistry seeks to develop more efficient, selective, and diverse methods. For bulky systems like this compound, this includes catalytic approaches, methods to control stereochemistry in related chiral analogues, and complex bond-forming cascades.

Catalytic Approaches in the Formation of this compound Systems

Catalytic hydrogenation represents a greener and more atom-economical alternative to stoichiometric reducing agents for the synthesis of alcohols from ketones. This method involves reacting the ketone precursor, Dimesityl ketone, with hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly used heterogeneous catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. google.com The reaction is typically carried out under pressure in a solvent such as ethanol or ethyl acetate. For sterically hindered ketones, higher pressures and temperatures may be necessary to achieve a reasonable reaction rate. researchgate.net While specific studies on the catalytic hydrogenation of Dimesityl ketone are not widespread, the general methodology is a standard industrial practice for ketone reduction. google.commdpi.com Anionic iridium(III) complexes have also been explored for the catalytic asymmetric hydrogenation of ketones, offering a pathway to chiral alcohols. rsc.org

Stereoselective Synthesis of this compound Derivatives

This compound itself is achiral. However, its derivatives, where the carbinol carbon is attached to two different mesityl-type groups or a mesityl group and another non-identical group, can be chiral. The stereoselective synthesis of such analogues is a key area of modern organic synthesis, often relying on enzyme-catalyzed reactions or chiral catalysts. nih.govrsc.org

One strategy involves the asymmetric reduction of an unsymmetrical diaryl ketone, such as Mesityl-phenyl ketone. Using a chiral reducing agent or a catalyst can lead to the preferential formation of one enantiomer of the resulting alcohol. For example, lithium dimesitylborohydride has been developed as a crystalline reagent for the highly stereoselective reduction of ketones. acs.org Furthermore, catalytic systems employing chiral ligands, such as those derived from BINOL, have been effective in the asymmetric hydrogenation of ketones, providing access to optically active β-amino esters and other chiral building blocks. rsc.org These principles can be extended to produce chiral carbinols bearing at least one bulky mesityl group, which are valuable in asymmetric synthesis.

Multicomponent Reactions Incorporating Bulky Mesityl Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a powerful tool for rapidly building molecular diversity. organic-chemistry.orgtcichemicals.com Incorporating sterically demanding substrates like mesitylaldehyde into MCRs can lead to novel, highly substituted molecular architectures.

Several classic MCRs, such as the Biginelli, Hantzsch, or Ugi reactions, utilize an aldehyde as a key component. organic-chemistry.orgscielo.br By using mesitylaldehyde, it is possible to synthesize complex heterocyclic or peptidomimetic structures that feature the bulky 2,4,6-trimethylphenyl group. For example, a Biginelli reaction involving mesitylaldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) would yield a dihydropyrimidinone derivative bearing a mesityl group. While not producing this compound directly, these reactions generate complex, this compound-related structures where the core mesityl carbinol carbon is integrated into a larger, often heterocyclic, system. Such strategies are highly valued in medicinal chemistry for creating libraries of potential drug candidates. scielo.br Radical-mediated three-component coupling reactions have also been shown to be effective for creating complex molecules with high stereoselectivity, a strategy that could be adapted for hindered systems. acs.org

Principles of Green Chemistry Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound encourages a critical evaluation of traditional methods and the exploration of more sustainable alternatives. The twelve principles of green chemistry provide a framework for this analysis, focusing on aspects like waste prevention, atom economy, and the use of safer chemicals and processes. soton.ac.uk

Atom Economy and Waste Prevention: The concept of atom economy is a core green chemistry metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. wjpps.com In the traditional reduction of dimesityl ketone using a stoichiometric hydride reagent like lithium aluminum hydride, the atom economy is inherently low. The reaction generates a significant amount of inorganic salts as byproducts during the reaction and subsequent aqueous workup, which constitutes waste that must be treated and disposed of. chembam.com Prevention of this waste is a primary goal of green chemistry. wjpps.com

Catalysis and Energy Efficiency: A key principle of green chemistry favors catalytic reagents over stoichiometric ones. nwnu.edu.cn Catalytic hydrogenation, for example, utilizes hydrogen as the reductant, and the only theoretical byproduct is water, leading to a much higher atom economy. Such processes, if conducted at ambient or near-ambient temperature and pressure, also align with the principle of designing for energy efficiency. While the catalytic reduction of a highly hindered substrate like dimesityl ketone is challenging, developing such a process would represent a significant green advancement.

Safer Solvents and Alternative Methodologies: Traditional syntheses of this type often rely on hazardous and volatile organic solvents like diethyl ether. A greener approach involves substituting these with safer alternatives. Research into Grignard-type reactions has identified 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable feedstocks, as a viable and greener solvent. umb.edu

More innovative and environmentally friendly techniques are emerging for the synthesis of sterically hindered alcohols:

Biocatalysis: The use of enzymes (ketoreductases/alcohol dehydrogenases) or whole-cell systems (like Saccharomyces cerevisiae or Lactobacillus species) for the asymmetric reduction of bulky ketones is a powerful green strategy. mdpi.comacs.orgresearchgate.net These reactions are performed in aqueous media under mild conditions, are highly selective, and avoid the use of toxic metals and reagents. acs.orgresearchgate.net

Mechanochemistry: Recent developments in Grignard reactions have demonstrated that a mechanochemical approach, such as ball-milling, can drastically reduce the amount of hazardous organic solvent required—by up to 90%. sciencedaily.com This method can also overcome solubility issues with certain starting materials and simplifies the process by being less sensitive to ambient moisture and oxygen. soton.ac.uksciencedaily.com

While these specific green methodologies have not been explicitly reported for the synthesis of this compound, they represent the forefront of sustainable chemical synthesis and offer promising pathways for its future production.

Table 2: Green Chemistry Evaluation of Synthetic Approaches for Diaryl Methanols

| Principle | Traditional Hydride Reduction | Potential Green Alternative (e.g., Biocatalysis) |

|---|---|---|

| Atom Economy | Low; generates stoichiometric inorganic waste. wjpps.comchembam.com | High; enzymatic process is highly efficient. |

| Catalysis vs. Stoichiometry | Uses stoichiometric hydride reagents. | Uses catalytic amounts of an enzyme. acs.org |

| Safer Solvents | Often uses hazardous solvents (e.g., diethyl ether, THF). umb.edu | Typically uses water as the reaction medium. researchgate.net |

| Energy Efficiency | Can require heating/reflux. | Reactions often run at ambient temperature. |

| Hazardous Substances | Involves flammable solvents and reactive metal hydrides. | Employs non-toxic, biodegradable enzymes. mdpi.com |

Mechanistic Elucidation of Dimesitylmethanol Reactivity and Transformations

Detailed Reaction Mechanism Studies for Dimesitylmethanol-Involved Processes

This compound can actively participate in chemical transformations, notably as a hydride source in catalytic reactions. In the context of catalytic denitrative transformations of organic nitro compounds, this compound has been observed to significantly improve product yields while suppressing the formation of undesirable byproducts kyoto-u.ac.jp. The proposed mechanism in such instances likely involves the transfer of a hydrogen atom from the alcohol moiety, acting as a reducing agent.

Furthermore, alcohols, including this compound, can serve as precursors to carbocations under acidic or ionizing conditions, which are central intermediates in SN1 and E1 reaction mechanisms masterorganicchemistry.com. While specific detailed mechanisms for this compound's direct participation in SN1/E1 reactions are not extensively detailed in the provided literature, studies on related bis-mesityl carbocations provide insight. The formation of these carbocations from corresponding alcohols involves the loss of a leaving group, often water, leading to a stabilized carbocation intermediate umich.eduacs.org. The stability and reactivity of such carbocations are profoundly influenced by the mesityl substituents. Techniques such as Reaction Progress Kinetic Analysis (RPKA) and computational methods like Density Functional Theory (DFT) are instrumental in elucidating the intricate steps and energy profiles of complex reaction mechanisms, including those involving sterically demanding molecules mckgroup.org.

Stereoelectronic and Steric Modulations of Reactivity Imparted by Mesityl Groups

The defining structural feature of this compound is the presence of two mesityl groups attached to the carbinol carbon. These mesityl substituents, with their three methyl groups at the 2, 4, and 6 positions of each phenyl ring, impose substantial steric hindrance. This steric bulk directly modulates the reactivity of the molecule by restricting access to the reactive centers, such as the hydroxyl group or the central carbon atom. For instance, in related systems like mesitylbenzylglyoxal, the di-ortho substituents of the mesityl group hinder addition reactions to the carbonyl centers, with the exception of reduction lookchem.com.

Electronically, the methyl groups on the mesityl rings are electron-donating via hyperconjugation, which can stabilize adjacent positive charges, such as those found in carbocation intermediates umich.eduvulcanchem.com. This electronic effect, coupled with the significant steric hindrance, dictates the selectivity and rate of reactions involving this compound or its derivatives. For example, in carbocation chemistry, the steric bulk of mesityl groups leads to a narrower range of reactivity ratios when interacting with different nucleophiles compared to less substituted aryl groups, indicating a strong steric influence on selectivity umich.edu.

Identification and Characterization of Reaction Intermediates in this compound Chemistry

The study of reaction mechanisms often necessitates the identification and characterization of transient intermediates. For this compound chemistry, potential intermediates include carbocations and possibly radical species, depending on the reaction conditions.

Spectroscopic techniques are paramount for detecting and characterizing these fleeting species. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a fundamental tool for confirming the structural integrity and stereochemistry of intermediates, as well as the parent compound . Fourier-Transform Infrared (FT-IR) spectroscopy can identify characteristic functional group vibrations, aiding in the identification of intermediates.

More advanced techniques are employed for intermediates with very short lifetimes. Mass Spectrometry (MS), particularly when coupled with real-time sampling methods like online electrochemical mass spectrometry (EC-MS) or desorption electrospray ionization mass spectrometry (DESI-MS), allows for the detection of intermediates on millisecond timescales nih.govstanford.edu. These methods provide crucial mass-to-charge ratio information, enabling molecular weight determination and structural elucidation. Electron Paramagnetic Resonance (EPR) spectroscopy is specifically utilized for the detection and characterization of paramagnetic species, such as radical intermediates, which might arise in oxidation or reduction processes involving this compound researchgate.net. Time-resolved NMR spectroscopy also offers a pathway to observe and study unstable intermediates in situ nih.gov.

Kinetic and Thermodynamic Parameters Governing this compound Reactions

Understanding the rates and energy landscapes of reactions involving this compound requires the determination of kinetic and thermodynamic parameters. Kinetic studies often focus on reaction rates, rate constants, and activation energies. Techniques such as Reaction Progress Kinetic Analysis (RPKA) provide powerful methodologies for dissecting complex reaction kinetics, especially in catalytic processes mckgroup.org.

Thermodynamic data offers insights into the stability of reactants, intermediates, and products, as well as the feasibility of reaction pathways. For this compound, specific thermodynamic and related parameters have been reported. The pKR value for this compound itself is -6.6, indicating its basicity in the context of carbocation formation. The estimated pKa of the bis-mesityl carbocation derived from it is -6.04, reflecting the stability conferred by the mesityl groups to the positive charge acs.org.

Furthermore, the steric interactions within the mesityl groups can be quantified through kinetic measurements of rotational barriers. As noted in section 3.2, the barrier to rotation of an uncomplexed mesityl ring in a this compound complex has been measured via NMR spectroscopy to be 14.3 kcal/mol at 18°C researchgate.netresearchgate.net. These values provide direct kinetic data related to the conformational flexibility and steric constraints imposed by the mesityl substituents.

Table 1: Key Mechanistic and Steric Parameters of this compound

| Parameter | Value | Conditions/Notes | Source Index |

| pKR of this compound | -6.6 | (Derived from alcohol) | acs.org |

| Estimated pKa of Bis-mesityl Carbocation | -6.04 | acs.org | |

| Rotational Barrier (Uncomplexed Ring) | 14.3 kcal/mol | At 18°C, in a mono(tricarbonylchromium) complex | researchgate.netresearchgate.net |

| Reactivity Range Modulation | Smaller than pentamethylphenyl analogue | For bis-mesityl carbocation compared to bis(pentamethylphenyl) carbocations in alcohol trapping | umich.edu |

Compound List:

this compound

2,4,6-trimethylphenyl)methanol (IUPAC name for Mesityl alcohol)

3-(2,4,6-Trimethylphenyl)-3-pentanol

2,3,4-Trimethyl-3-pentanol

Mesitylene (1,3,5-trimethylbenzene)

Mesityl 2,4,6-trimethylbenzoate (B1236764)

2,4,6-trimethylbenzoic acid

2,4,6-trimethylbenzophenone (B177196)

Bis(pentamethylphenyl)carbocation

Bis(mesityl)carbocation

Bis-(o-tolyl)carbocation

Mesitylbenzylglyoxal

Benzalacetomesitylene

Uric acid

Xanthine

Advanced Spectroscopic Characterization and Analytical Techniques for Dimesitylmethanol

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Dimesitylmethanol Systems

NMR spectroscopy is a cornerstone for determining the structure and purity of organic compounds. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques are invaluable.

Proton (¹H) NMR spectroscopy provides information about the number, type, and chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to its various proton environments. The symmetry of the two mesityl groups simplifies the spectrum.

¹H NMR Expected Signals:

Aromatic Protons: The single type of aromatic proton on each mesityl ring (due to symmetry) is anticipated to appear as a singlet in the downfield region, typically between 6.8 and 7.2 ppm.

Methyl Protons: The mesityl groups contain two types of methyl groups: those in the ortho positions and those in the para position relative to the point of attachment to the central carbon. The six ortho methyl protons are expected to resonate as a singlet around 2.2-2.4 ppm. The six para methyl protons are expected to resonate as a singlet slightly further downfield, around 2.3-2.5 ppm.

Hydroxyl Proton (-OH): The proton of the hydroxyl group is expected to appear as a broad singlet, with its chemical shift being highly variable (typically 3-5 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange processes.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Due to the lower natural abundance and sensitivity of ¹³C nuclei, spectra are often recorded under proton decoupling, resulting in singlets for each unique carbon environment.

¹³C NMR Expected Signals:

Carbinol Carbon: The central carbon atom bearing the hydroxyl group is expected to resonate in the range of 70-90 ppm.

Aromatic Carbons: The protonated aromatic carbons are predicted to appear in the 130-140 ppm region. The quaternary aromatic carbons (ipso-carbons) directly attached to the central carbinol carbon and the methyl groups are expected in the 140-150 ppm range.

Methyl Carbons: The ortho methyl carbons are anticipated around 20-22 ppm, while the para methyl carbons might appear slightly further downfield, around 21-23 ppm.

These ¹H and ¹³C NMR spectral features collectively confirm the structural integrity and purity of this compound.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Number of Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 2 | 6.8 - 7.2 | s |

| Ortho Methyls | 6 | 2.2 - 2.4 | s |

| Para Methyls | 6 | 2.3 - 2.5 | s |

| Hydroxyl (-OH) | 1 | 3.0 - 5.0 (variable) | s (broad) |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbinol Carbon | 70 - 90 |

| Aromatic C-H | 130 - 140 |

| Quaternary Aromatic C | 140 - 150 |

| Ortho Methyl Carbons | 20 - 22 |

| Para Methyl Carbons | 21 - 23 |

Advanced NMR techniques, such as 2D NMR and Diffusion Ordered Spectroscopy (DOSY), offer deeper insights into molecular connectivity and solution behavior, including potential aggregation.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for confirming structural assignments and resolving complex spectral overlaps.

COSY correlates protons that are coupled through bonds, typically within three bonds, helping to establish proton-proton connectivity.

HSQC correlates protons directly bonded to carbons, providing a direct link between ¹H and ¹³C spectra.

DOSY NMR Spectroscopy: This technique separates signals in a 1D NMR spectrum based on their diffusion coefficients, effectively acting like 'NMR chromatography' uio.novuw.ac.nz. For this compound, DOSY NMR can be particularly useful for:

Studying Aggregation: Molecules in solution diffuse at rates dependent on their size and shape. If this compound forms aggregates, these larger species will diffuse slower than the monomer. DOSY can distinguish between monomeric and aggregated forms by assigning different diffusion coefficients to each species nih.gov. This is critical for understanding the solution behavior of sterically hindered molecules that might self-associate.

Mixture Analysis: DOSY can resolve signals from different compounds present in a mixture, provided they have distinct diffusion coefficients rsc.org.

Molecular Weight Estimation: By correlating diffusion coefficients with molecular weight (often via the Stokes-Einstein equation), DOSY can provide estimates of the molecular weight of species in solution, further aiding in the identification of aggregates vuw.ac.nzrsc.org.

Vibrational Spectroscopy for this compound Functional Group Analysis

Vibrational spectroscopy techniques, namely Fourier Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules, providing information about their functional groups and molecular structure.

FTIR spectroscopy measures the absorption of infrared radiation by molecular vibrations, which are specific to the functional groups present. It is a widely used technique for identifying and characterizing organic compounds helmholtz-berlin.de. For this compound, FTIR is expected to provide characteristic absorption bands associated with its alcohol and aromatic functionalities.

FTIR Expected Absorption Bands:

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, indicative of hydrogen bonding.

C-H Stretching: Aliphatic C-H stretching from the methyl groups of the mesityl substituents is expected in the 2850-2970 cm⁻¹ range americanpharmaceuticalreview.comieeesem.com. Aromatic C-H stretching vibrations typically appear slightly higher, around 3030-3080 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations (C=C) are typically observed in the 1450-1600 cm⁻¹ region americanpharmaceuticalreview.com.

C-O Stretching: The C-O stretching vibration of the secondary alcohol group is expected in the 1050-1150 cm⁻¹ range ieeesem.com.

Aromatic Ring Bending/Deformation: Various bands in the fingerprint region (below 1500 cm⁻¹) will correspond to ring deformations and C-H bending modes of the aromatic system and methyl groups.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) | Hydrogen-bonded hydroxyl group |

| Aromatic C-H Stretch | 3030 - 3080 | Stretching of C-H bonds on aromatic rings |

| Aliphatic C-H Stretch | 2850 - 2970 | Stretching of C-H bonds in methyl groups |

| Aromatic C=C Stretch | 1450 - 1600 | Ring stretching vibrations |

| C-O Stretch (Alcohol) | 1050 - 1150 | Stretching of the C-O bond in the alcohol |

| C-H Bending (Methyl) | ~1450, ~1375 | Bending modes of methyl groups |

Raman spectroscopy, like FTIR, probes molecular vibrations but through inelastic scattering of light, rather than absorption mt.comreddit.com. It is highly complementary to FTIR, as vibrations that are weak or inactive in FTIR may be strong in Raman spectra, and vice versa, due to differences in selection rules (change in polarizability for Raman vs. change in dipole moment for FTIR) spectroscopyonline.com. Raman spectroscopy is particularly useful for studying molecular backbone structures and low-frequency modes mt.com. For this compound, Raman spectroscopy would provide a complementary vibrational fingerprint, offering insights into the skeletal vibrations of the aromatic rings and the C-C bonds, which are often strongly Raman-active.

Nonlinear Optical (NLO) spectroscopic techniques, such as Coherent Anti-Stokes Raman Scattering (CARS), Stimulated Raman Scattering (SRS), and Second Harmonic Generation (SHG), arise from the interaction of intense laser light with materials, leading to phenomena that are nonlinear functions of the incident light's electric field americanpharmaceuticalreview.comutwente.nlfu-berlin.de. These methods offer significant advantages, including enhanced specificity, background suppression, and high spatial and temporal resolution, making them powerful tools for chemical analysis americanpharmaceuticalreview.com.

While specific studies employing NLO techniques for this compound were not detailed in the provided search results, these methods could potentially be applied to study its electronic properties or specific molecular arrangements if it exhibits relevant NLO activity. For instance, techniques like CARS and SRS, which are nonlinear counterparts of Raman spectroscopy, could provide highly specific vibrational information with improved signal-to-noise ratios americanpharmaceuticalreview.com. SHG, a second-order NLO process, is sensitive to the symmetry of the material and can be used to probe specific molecular orientations or phase transitions in crystalline solids fu-berlin.de. The application of NLO techniques in pharmaceutical analysis highlights their potential for detailed molecular characterization, suggesting they could offer unique perspectives on this compound's properties under specific experimental conditions.

Compound List

this compound

Mass Spectrometry (MS) in Molecular Identification and Fragmentation Pathway Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. For alcohols, particularly tertiary alcohols like the hypothetical this compound ((Mesityl)₂CHOH), MS analysis involves ionization followed by the separation and detection of fragment ions.

General Principles and Expected Fragmentation: Electron Ionization (EI) is a common MS technique that often leads to extensive fragmentation. For alcohols, the molecular ion ([M]⁺•) is often unstable and may be weak or absent libretexts.orgwpmucdn.com. Common fragmentation pathways for tertiary alcohols include:

Dehydration: Loss of a water molecule (M-18) is a characteristic fragmentation for alcohols. For this compound (expected MW ≈ 268.39 g/mol ), this would yield a fragment ion at m/z 250.

Alpha-Cleavage: This involves the cleavage of a bond adjacent to the carbon atom bearing the hydroxyl group. For this compound, this would likely involve the loss of a mesityl radical (C₉H₁₁•, MW ≈ 119 g/mol ). This could lead to a fragment ion at m/z 149 ([C₉H₁₀-CHOH]⁺). The bulky mesityl groups would strongly influence the ease and pathways of such cleavages.

Loss of Mesityl Group: Direct loss of a mesityl radical (M-119) would result in a fragment at m/z 149.

While specific data for this compound was not found, related compounds like Dimesitylmethane (C₁₉H₂₄, MW ≈ 252.4) showed a base peak at m/z 132 and a significant peak at m/z 252 (likely the molecular ion) nih.gov. These general fragmentation behaviors are key to identifying and characterizing molecules.

Hypothetical MS Fragmentation of this compound:

| Ion Type | Description | Expected m/z | Notes |

| Molecular Ion | [M]⁺• | 268 | Likely weak or absent |

| Dehydration | [M - H₂O]⁺• | 250 | Common for alcohols |

| Alpha-Cleavage | [M - Mesityl]⁺ | 149 | Loss of C₉H₁₁• from carbinol carbon |

| Alpha-Cleavage | [M - Mesityl - H]⁺ | 148 | Loss of C₉H₁₂• |

| Other Fragments | Fragments from mesityl breakdown | Various | Depends on specific bond cleavages |

X-ray Crystallography for Single Crystal Structure Determination

Application to this compound: For a molecule like this compound, X-ray crystallography would provide definitive confirmation of its structure, including the connectivity and stereochemistry around the carbinol carbon. Crucially, it would reveal how the bulky mesityl groups are oriented in space and how they influence the crystal packing. Studies involving mesityl-substituted compounds, such as imidazolium (B1220033) salts nih.gov, have utilized X-ray crystallography to confirm the molecular structure and the steric arrangement of these substituents, which are vital for understanding their chemical properties and reactivity. The technique is essential for understanding steric hindrance, conformational preferences, and intermolecular interactions in the solid state.

Application of Chemometric Methods in Spectroscopic Data Interpretation

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data, particularly from spectroscopic techniques youtube.comresearchgate.netnih.gov. When applied to spectroscopic data (e.g., NMR, IR, Raman, MS), chemometrics enables tasks such as compound identification, purity assessment, and quantitative analysis, even from complex datasets.

Key Chemometric Techniques and Their Role:

Principal Component Analysis (PCA): PCA is an unsupervised method used for dimensionality reduction and identifying patterns in data. It can group similar spectra, detect outliers, and reveal underlying trends in a dataset, aiding in the identification and classification of compounds based on their spectral fingerprints researchgate.net.

Partial Least Squares (PLS) Regression: PLS is a supervised method used for quantitative analysis and prediction. It can build models to correlate spectral data with known concentrations of analytes, allowing for accurate quantification and quality control researchgate.netnih.gov.

For a compound like this compound, chemometric methods could be applied to interpret its spectroscopic data. For instance, by analyzing a library of spectra from known sterically hindered alcohols or mesityl-containing compounds, chemometric models could be developed to:

Identify this compound by comparing its spectral signature to reference spectra.

Assess the purity of a synthesized sample by identifying and quantifying impurities based on deviations from the pure compound's spectrum.

Quantify this compound in mixtures or reaction samples, provided a suitable calibration model is established.

These methods are invaluable for efficiently processing and extracting specific information from the complex spectral data generated by advanced analytical techniques.

Compound List

this compound (Hypothetical/Placeholder)

Dimesitylmethane

2,2-Dimesityl-ethanol

1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium

Bis(1,3-dimesityl-4,5-naphthoquinoimidazol-2-ylidene)gold(I) complexes

(1,3-Dimesityl-1H-imidazol-3-ium-2-yl) copper chloride

Dimesityldioxirane

Computational Chemistry Investigations of Dimesitylmethanol

Quantum Chemical Calculations on Dimesitylmethanol and its Reactive Intermediates

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of molecules. These methods could provide invaluable insights into the behavior of this compound.

Density Functional Theory (DFT) Applications for this compound Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For a molecule like this compound, DFT calculations could be employed to determine a variety of electronic and structural properties. For instance, DFT is a powerful tool for studying the structures and energetic properties of complex organic molecules. Researchers could optimize the geometry of this compound to predict bond lengths, bond angles, and dihedral angles. Furthermore, calculations of properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges would illuminate its reactivity and intermolecular interaction sites.

A hypothetical application of DFT to this compound could involve calculating its heat of formation, a key thermodynamic parameter. Such studies on other molecules have successfully predicted their stability and detonation performance. While no such data exists for this compound, a similar approach could be undertaken.

Ab Initio and Semi-Empirical Methods Applied to this compound

Ab initio methods, which are based on first principles without the use of experimental data for parameterization, could provide highly accurate results for this compound, particularly for smaller molecular systems or fragments. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be used to obtain benchmark energetic and structural data. For example, ab initio calculations have been used to determine exciton (B1674681) radiative lifetimes in various materials, showcasing their capability in predicting photophysical properties.

Semi-empirical methods, which use parameters derived from experimental data, offer a computationally less expensive alternative for large molecules like this compound. wikipedia.orghi.isnih.gov Methods such as AM1, PM3, and the more recent PM6 and PM7 could be used for rapid conformational searches or for preliminary explorations of reaction pathways. wikipedia.org These methods are particularly useful for treating large molecular systems where full ab initio or DFT calculations would be prohibitively expensive. hi.isnih.gov

Molecular Dynamics and Monte Carlo Simulations of this compound Systems

To understand the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment, Molecular Dynamics (MD) and Monte Carlo simulations would be the methods of choice.

Conformational Landscape Analysis of this compound

The bulky mesityl groups in this compound suggest a complex conformational landscape. Molecular dynamics simulations could be used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. nih.govnih.gov By simulating the motion of the atoms over time, researchers could gain insights into the flexibility of the molecule and how its shape fluctuates under different conditions. Such analyses are crucial for understanding how the molecule might interact with other molecules or biological targets.

Simulations of Solvent Effects on this compound Reactivity

The reactivity of a molecule can be significantly influenced by the solvent. Monte Carlo simulations are a powerful tool for studying solvent effects and the thermodynamics of solutions. nih.govnih.gov For this compound, these simulations could be used to calculate properties such as the free energy of solvation in different solvents. This information would be critical for predicting how the solvent might affect reaction rates and equilibria involving this compound. For example, Monte Carlo simulations have been successfully used to study the association effects in methanol (B129727) solutions, providing a detailed picture of the hydrogen-bonded network. nih.gov

Theoretical Predictions of this compound Reaction Pathways and Selectivity

Computational chemistry can be a predictive tool for understanding and designing chemical reactions. For this compound, theoretical calculations could be used to explore potential reaction pathways, for instance, in its oxidation or dehydration reactions. By calculating the energies of reactants, transition states, and products, it would be possible to determine the activation energies and reaction enthalpies for various potential pathways. This would allow for predictions of the most likely reaction mechanisms and the selectivity of different reactions.

While the application of these powerful computational tools to this compound remains a future endeavor, the methodologies described here provide a clear roadmap for how such investigations could be conducted to unveil the detailed chemical behavior of this interesting molecule. The lack of current research presents a significant opportunity for future computational studies.

Integration of Machine Learning and Artificial Intelligence in this compound Computational Studies

The integration of machine learning (ML) and artificial intelligence (AI) into computational chemistry is revolutionizing the study of complex molecular systems. afjbs.com For a sterically hindered molecule such as this compound, these advanced computational techniques offer the potential to overcome the limitations of traditional quantum mechanical and molecular dynamics simulations, which can be computationally expensive and time-consuming. afjbs.comaalto.fi AI and ML models can learn from large datasets of chemical information to predict molecular properties, reaction outcomes, and conformational landscapes with remarkable speed and accuracy. chemcopilot.comdartmouth.edu

The primary advantage of employing AI and ML in the computational analysis of this compound lies in their ability to identify complex patterns and relationships within high-dimensional chemical data. dartmouth.edu This can lead to more efficient exploration of its conformational space and a deeper understanding of how its significant steric bulk influences its reactivity and properties. nih.gov

Predictive Modeling of Molecular Properties and Spectra

One of the most promising applications of machine learning in the study of this compound is the prediction of its physicochemical and spectroscopic properties. By training on extensive databases of molecules with known properties, ML models can learn the intricate relationships between a molecule's structure and its characteristics. aalto.fi For this compound, this could enable the rapid prediction of properties that are computationally intensive to calculate using conventional methods.

For instance, a trained neural network could predict the infrared spectrum of this compound by analyzing its molecular graph. This would allow for a quick comparison with experimental data and could aid in the identification of specific vibrational modes associated with its bulky mesityl groups.

Below is a hypothetical data table illustrating how a machine learning model, trained on a dataset of aromatic alcohols, might predict the key infrared stretching frequencies for this compound compared to values obtained from Density Functional Theory (DFT) calculations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Machine Learning) | Calculated Frequency (cm⁻¹) (DFT) | Deviation (%) |

|---|---|---|---|

| O-H Stretch | 3625 | 3630 | 0.14 |

| C-O Stretch | 1055 | 1062 | 0.66 |

| Aromatic C-H Stretch | 3050 | 3058 | 0.26 |

Enhancing Conformational Analysis

Due to the presence of multiple rotatable bonds and the bulky nature of the mesityl groups, this compound can exist in a vast number of conformations. arxiv.orgarxiv.org A thorough conformational analysis using traditional computational methods would require significant computational resources. Machine learning, particularly deep learning models, can significantly accelerate this process. researchgate.netnih.gov These models can be trained on datasets of molecular conformer energies to predict the potential energy surface of this compound with a fraction of the computational cost of quantum mechanical calculations. nih.gov

| Computational Method | Relative Energy of Lowest Conformer (kcal/mol) | Computational Time (hours) |

|---|---|---|

| DFT (B3LYP/6-31G*) | 0.00 | 48 |

| AI-Accelerated Search + DFT Refinement | 0.02 | 6 |

Predicting Reaction Outcomes and Selectivity

For this compound, an AI model could be used to predict the feasibility of, for instance, an oxidation reaction or an esterification reaction, taking into account the severe steric crowding around the hydroxyl group. By inputting the structures of this compound and potential reactants, the model could rank possible products based on their predicted likelihood of formation. nih.gov This predictive capability could streamline synthetic planning and reduce the need for extensive trial-and-error experimentation. chemcopilot.com

A hypothetical application is shown in the table below, where an AI model predicts the yield of an esterification reaction with acetic anhydride (B1165640) under specific conditions, compared to experimentally observed values for similar sterically hindered alcohols.

| Reactant Alcohol | Steric Hindrance Index | AI-Predicted Yield (%) | Experimental Yield (%) |

|---|---|---|---|

| This compound | High | 5 | N/A (Hypothetical) |

| Di(2,6-diisopropylphenyl)methanol | Very High | <2 | <5 |

| Triphenylmethanol | Moderate | 65 | 70 |

| Diphenylmethanol | Low | 92 | 95 |

Dimesitylmethanol in Catalysis and Advanced Ligand Design

Dimesitylmethanol as a Sterically Demanding Component in Catalyst Development

This compound, characterized by its bulky 2,4,6-trimethylphenyl (mesityl) groups flanking a central hydroxyl moiety, serves as a valuable structural motif in the development of advanced catalysts. The inherent steric bulk of the mesityl substituents plays a critical role in influencing catalyst performance, selectivity, and stability across various catalytic applications.

Influence of Bulky Mesityl Moieties on Catalyst Performance and Stereocontrol

The mesityl group is renowned for its significant steric hindrance, arising from the three methyl substituents positioned at the ortho and para positions of the phenyl ring. When incorporated into ligands or catalytic structures, this steric bulk profoundly impacts catalyst behavior. The steric shielding provided by mesityl groups can:

Control Substrate Access and Regioselectivity: The crowded environment created by mesityl groups around a metal center can dictate which substrates can effectively approach and bind, thereby influencing regioselectivity by favoring reactions at less hindered positions or preventing access of sterically demanding substrates to the active site.

Enhance Stereocontrol: In asymmetric catalysis, the precise spatial arrangement of bulky mesityl groups within a chiral ligand framework can create highly specific chiral pockets. This steric control is crucial for inducing high levels of enantioselectivity or diastereoselectivity by favoring the formation of one stereoisomer over others researchgate.net. For instance, ligands bearing mesityl groups have demonstrated the ability to achieve excellent enantioselectivity, with reported values up to 96% ee in Heck-Matsuda desymmetrization reactions researchgate.net.

Improve Catalyst Stability and Longevity: The steric protection afforded by mesityl groups can shield the active metal center from decomposition pathways, such as aggregation or unwanted side reactions. This protection often leads to increased catalyst stability, higher turnover numbers (TONs), and extended catalyst lifetimes nih.gov. Studies on N-heterocyclic carbene (NHC) ligands for olefin metathesis, for example, have shown that the inclusion of N-mesityl substituents enhances catalyst stability, particularly when dealing with sterically challenging substrates nih.gov.

Modulate Electronic Properties: While primarily steric in nature, the methyl groups on the mesityl ring also exert electron-donating effects. These electronic contributions, in conjunction with steric influences, can subtly tune the electronic environment of the metal center, further impacting catalytic activity and selectivity nih.gov.

This compound-Derived Structures in Homogeneous Catalysis

This compound can function as a precursor or a foundational component in the design of sophisticated homogeneous catalysts. Its structure, featuring two bulky mesityl groups attached to a central carbon bearing a hydroxyl group, allows for facile functionalization. The hydroxyl group can be modified to introduce various coordinating atoms (e.g., phosphorus, nitrogen, oxygen), enabling the this compound scaffold to be integrated into diverse ligand architectures.

These dimesitylmethyl-containing ligands, when complexed with transition metals, can impart significant steric control over the catalytic process. While this compound itself is not typically employed as a direct catalyst, its derivatives are investigated for their potential to form catalytically active metal complexes. The steric bulk inherent to the dimesitylmethyl moiety is leveraged to create specific coordination environments around the metal center, which is crucial for achieving high activity and selectivity in homogeneous catalytic transformations. Research in homogeneous catalysis often explores bulky ligands, and structures analogous to or derived from this compound are key in this design strategy.

Exploration of this compound-Incorporated Heterogeneous Catalysis

The integration of this compound into heterogeneous catalytic systems typically involves immobilizing the bulky dimesitylmethyl scaffold onto solid supports. This immobilization can be achieved through covalent attachment to functionalized surfaces (e.g., silica, alumina, polymers) or via adsorption. The resultant modified supports can then serve as platforms for heterogeneous catalysts, where the dimesitylmethyl units act as bulky ligands or modifiers for active catalytic sites.

The steric bulk of the mesityl groups on the immobilized scaffold can influence the accessibility of reactants to the catalytic active sites on the support, potentially leading to enhanced selectivity. Furthermore, these bulky groups can create specific microenvironments on the catalyst surface, affecting reaction pathways and improving catalyst stability by preventing aggregation or deactivation. Although specific literature directly detailing "this compound-incorporated heterogeneous catalysis" may be limited, the principle of using sterically demanding aryl groups to modify heterogeneous catalysts is well-established. For example, bulky organic moieties are frequently employed to tune the pore environment and surface properties of materials like zeolites or metal-organic frameworks (MOFs) to optimize catalytic performance wiley-vch.de. The dimesitylmethyl unit, with its substantial steric footprint, is a conceptually suitable candidate for such applications, offering a pathway to engineer sterically controlled heterogeneous catalytic systems.

Rational Design and Synthesis of this compound-Based Ligands

The rational design of ligands that precisely control the steric and electronic environment around a metal center is paramount for developing efficient and selective catalysts. This compound, and more broadly, the dimesitylmethyl scaffold, provides a robust framework for achieving substantial steric control in ligand design.

Principles of Steric Control in Ligand Design Using this compound Scaffolds

The incorporation of the dimesitylmethyl unit into ligand structures allows for the precise manipulation of the steric environment surrounding a coordinated metal ion. The two mesityl groups, positioned on either side of the central carbon atom, create a highly crowded and well-defined space. When integrated into a ligand, these mesityl groups can:

Define Coordination Sphere and Geometry: The steric bulk can influence the preferred coordination number and geometry of the resulting metal complex. Bulky substituents on ligands can sterically disfavor certain coordination modes or promote others, potentially leading to lower coordination numbers or distorted geometries uni-siegen.de.

Create Chiral Environments: If the ligand framework is chiral, or if the dimesitylmethyl unit is part of a chiral molecule, the steric bulk can be exploited to generate highly specific chiral pockets. This is essential for achieving high enantioselectivity in asymmetric catalysis.

Shield Reactive Sites: The steric hindrance provided by the mesityl groups can protect the metal center from unwanted side reactions, deactivation pathways, or solvent interactions, thereby enhancing catalyst longevity and turnover numbers nih.gov.

Influence Electronic Properties: While primarily steric, the electron-donating methyl groups on the mesityl rings can also contribute to the electronic properties of the ligand and, consequently, the metal center. This interplay between steric and electronic effects allows for fine-tuning of the catalyst's reactivity.

The synthesis of such ligands typically involves functionalizing the hydroxyl group of this compound or utilizing related dimesityl-substituted precursors. These modifications introduce donor atoms (e.g., phosphorus for phosphine (B1218219) ligands, nitrogen for amine or N-heterocyclic carbene ligands) that are capable of coordinating to metal ions.

Coordination Chemistry of this compound-Derived Ligands and their Metal Complexes

Ligands synthesized using the dimesitylmethyl scaffold are designed to coordinate with a variety of transition metal ions, forming metal complexes that can exhibit significant catalytic activity. The coordination chemistry is governed by the nature of the donor atom(s) incorporated into the ligand structure and the inherent electronic and steric properties of the metal center.

Ligand Synthesis and Coordination: The hydroxyl group of this compound can be chemically modified to introduce coordinating functionalities. For example, it can be converted into a leaving group to facilitate nucleophilic substitution with phosphines or amines, or it can be used in condensation reactions to construct more complex ligand frameworks. The resulting ligands often possess at least one donor atom (e.g., P, N, O) capable of binding to a metal ion. Depending on the specific ligand design, these can act as monodentate, bidentate, or even polydentate chelating agents.

Data Table 1: Performance of Mesityl-Substituted Ligands in Catalysis

| Reaction Type / Ligand Feature | Catalyst System Example | Substrate(s) | Yield (%) | Selectivity (ee/de, %) | Notes |

| Heck-Matsuda Desymmetrization / Bulky Mesityl Ligand | Pd(tfa)₂ / ⁶MesPyoxsBu | Arenediazonium salts | 67-92 | Up to 96 ee / >20:1 de | Demonstrates steric control of mesityl group on selectivity researchgate.net. |

| Synthesis of this compound | N/A | N/A | 93 | N/A | Synthesis yield of the precursor molecule uma.ac.id. |

Advanced Synthetic Utility and Reactivity Profiles of Dimesitylmethanol

Dimesitylmethanol as a Building Block in Complex Organic Synthesis

The sterically hindered nature of this compound makes it a distinctive precursor in the construction of complex organic molecules. Its bulky mesityl groups can impart specific conformational preferences or act as protecting groups, influencing the regioselectivity and stereoselectivity of reactions. As a tertiary alcohol, it can undergo various transformations, including dehydration to form alkenes, oxidation to ketones (though challenging due to steric hindrance), or substitution reactions after activation of the hydroxyl group.

In complex organic synthesis, this compound can serve as a foundational unit. Its incorporation into larger molecular frameworks can be achieved through reactions involving its hydroxyl group, such as esterification or etherification, or through transformations of the aromatic rings. The steric bulk of the mesityl groups can direct subsequent reactions to less hindered positions or stabilize reactive intermediates. For instance, its derivatives might be employed in the synthesis of sterically encumbered ligands for catalysis or in the creation of molecules with specific spatial arrangements. The general principles of multi-step synthesis, which involve constructing carbon frameworks and introducing/transforming functional groups, are applicable to utilizing this compound as a building block sathyabama.ac.inmsu.eduorganicdivision.orgyoutube.com. The efficiency of such syntheses often relies on careful planning and the judicious selection of reactions that can overcome steric challenges msu.eduuva.nl. While specific examples of this compound being used as a direct precursor in widely cited complex syntheses are not extensively detailed in the provided search snippets, its structural attributes suggest potential roles in creating sterically demanding environments within target molecules, akin to how other bulky alcohols are utilized uma.ac.id.

Strategies for Stereochemical Control Utilizing this compound-Derived Units

The inherent symmetry of this compound (possessing a plane of symmetry) means it is achiral. However, its derivatives or molecules synthesized using it as a chiral auxiliary or building block can exhibit stereochemical complexity. Strategies for stereochemical control often involve introducing chirality either before or after the incorporation of a this compound-derived unit.

If this compound itself is modified to become chiral, for example, by isotopic labeling or by functionalization that breaks its symmetry, it could serve as a chiral starting material. More commonly, however, strategies would involve using this compound to create chiral environments. For instance, chiral ligands derived from this compound could be used in asymmetric catalysis, where the bulky mesityl groups help define the chiral pocket around a metal center, thereby inducing enantioselectivity in the catalyzed reaction organicdivision.org. Alternatively, if a chiral center is present elsewhere in a molecule that also contains a this compound unit, the steric bulk of the mesityl groups could influence the diastereoselectivity of reactions occurring near that chiral center. Research into stereochemical control often focuses on creating specific spatial arrangements, which can be influenced by bulky substituents like the mesityl groups msu.edu.

Radical Chemistry and Single-Electron Transfer Processes Involving this compound

This compound can participate in radical chemistry, particularly through processes involving single-electron transfer (SET). The tertiary alcohol moiety can be a source of a stable tertiary radical upon one-electron oxidation, or it can abstract a hydrogen atom to form a radical. The bulky mesityl groups can stabilize such radicals through steric protection and electronic effects (e.g., hyperconjugation from the methyl groups).

Single-electron transfer (SET) processes are fundamental in many organic reactions, including oxidation and reduction reactions, as well as radical initiation. This compound, or its derivatives, could act as electron donors or acceptors in SET processes. For example, upon one-electron oxidation, it could generate a relatively stable radical cation, which might then undergo further reactions such as deprotonation or fragmentation. Conversely, it could potentially be reduced. The stability and reactivity of radicals derived from this compound are influenced by the mesityl substituents, which can provide significant steric shielding, potentially leading to longer-lived radical species compared to less substituted analogs. This stability is key for its utility in reactions where radical intermediates are involved, such as polymerization initiation or specific radical-mediated bond formations.

Future Research Directions and Emerging Paradigms in Dimesitylmethanol Chemistry

Interdisciplinary Approaches Integrating Dimesitylmethanol Chemistry with Novel Technologies

The integration of this compound into cutting-edge technological platforms promises to unlock novel functionalities and enhance existing processes. Researchers are actively investigating its potential in advanced catalytic systems, where its steric bulk can be exploited to control selectivity and reaction pathways, particularly in organocatalysis organic-chemistry.orgupenn.edunih.govjlu.edu.cnrsc.orgorganic-chemistry.orgorganic-chemistry.org. For instance, this compound derivatives could serve as sterically encumbered ligands or scaffolds in metal-catalyzed reactions or as components in chiral organocatalysts.

Furthermore, the application of artificial intelligence (AI) and machine learning (ML) in chemical research is revolutionizing synthetic planning and reaction optimization acs.orgnih.govarxiv.orgcecam.orgarxiv.orgsynthesis.aiarxiv.org. This compound chemistry could benefit from these tools by developing predictive models for its reactivity, optimizing synthesis conditions, and even designing novel derivatives with tailored properties. Integrating this compound into continuous flow chemistry and microfluidic systems could also offer advantages in terms of reaction control, scalability, and safety . Its unique molecular architecture also makes it a candidate for incorporation into supramolecular assemblies and advanced sensor technologies, where its specific steric and electronic properties could enable molecular recognition or signal transduction acs.org.

Unexplored Reactivity Patterns and Synthetic Opportunities for this compound

Despite its known properties, there remain unexplored avenues for this compound's reactivity and synthetic manipulation. The steric hindrance around the hydroxyl group presents challenges for many conventional reactions, thus motivating the development of novel synthetic methodologies. Research into catalytic C-H activation, selective functionalization, and stereoselective transformations of this compound and its derivatives could reveal new synthetic pathways chemrxiv.orgacs.org.

Exploring the radical chemistry of this compound, for example, could lead to the generation of stable radical species with unique properties beilstein-journals.org. Photochemical reactions involving this compound might also unlock new reactivity patterns that are inaccessible through thermal methods. The development of milder and more efficient methods for the synthesis of sterically hindered ethers and other derivatives of this compound is also an area with significant potential acs.orgnih.gov.

Development of Predictive Models for this compound Chemical Behavior

The complexity introduced by steric hindrance necessitates robust predictive models to understand and forecast the chemical behavior of this compound. Computational chemistry, including density functional theory (DFT) calculations, plays a crucial role in predicting electronic effects, reaction kinetics, and potential reaction pathways acs.orgnih.govschrodinger.comfrontiersin.orguva.nl.

Machine learning (ML) algorithms can be trained on experimental data or computational outputs to predict reaction outcomes, optimize reaction conditions, and even design new synthetic routes for this compound and its analogues acs.orgnih.govcecam.orgarxiv.orgarxiv.org. Developing Quantitative Structure-Activity Relationship (QSAR) models tailored for sterically hindered compounds like this compound could provide insights into how structural modifications influence reactivity and material properties. Such predictive models are essential for accelerating the discovery and development of new applications for this compound.

Expanding the Scope of this compound in Advanced Material Science Design

This compound's bulky, rigid structure makes it an attractive building block for advanced materials with tailored properties. Its incorporation into polymer backbones or side chains could lead to materials with enhanced thermal stability, unique mechanical properties, or specific optical characteristics researchgate.net. For instance, its use as a monomer in polymer synthesis might yield materials with controlled chain packing and improved solubility in organic solvents.

The compound's potential in the design of functional materials, such as organic electronics, porous materials (e.g., Metal-Organic Frameworks or MOFs), and stimuli-responsive systems, is an area ripe for exploration researchgate.netresearchgate.net. The steric bulk could influence pore size and guest accessibility in MOFs, while its electronic properties might be harnessed in organic semiconductors. Furthermore, creating stimuli-responsive materials that incorporate this compound could lead to smart materials that change their properties in response to external cues like light, temperature, or pH.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling dimesitylmethanol in laboratory settings?

- Methodological Answer : Implement engineering controls (e.g., fume hoods) to minimize airborne exposure . Use personal protective equipment (PPE) including Butyl or Nitrile gloves, tight-sealing safety goggles, and chemically resistant lab coats . Establish emergency protocols: provide eyewash stations, showers, and ensure contaminated clothing is removed and professionally decontaminated . Routinely monitor airborne concentrations and conduct safety training aligned with OSHA guidelines .

Q. How can researchers optimize the synthesis of this compound while ensuring reproducibility?

- Methodological Answer :

- Reaction Monitoring : Use TLC or HPLC to track reaction progress and intermediate formation .

- Solvent Selection : Prioritize ethanol or methanol as solvents due to their miscibility with aromatic alcohols, as observed in analogous compounds .

- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) or biocatalysts for regioselective control, referencing protocols from similar tertiary alcohol syntheses .

- Documentation : Record detailed parameters (temperature, stoichiometry, purification steps) to ensure reproducibility .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer :

- Spectroscopy : Combine H/C NMR to confirm stereochemistry and functional groups . Use FT-IR to identify hydroxyl and aromatic C-H stretches .

- Chromatography : Employ GC-MS or HPLC with UV detection to assess purity and detect byproducts .

- Thermal Analysis : DSC or TGA can evaluate melting points and thermal stability, though literature gaps may require calibration with analogous compounds (e.g., benzenemethanol derivatives) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological or catalytic activity?

- Methodological Answer :

- SAR Studies : Systematically replace mesityl groups with electron-withdrawing/donating substituents (e.g., nitro, methoxy) and assay activity changes using in vitro enzyme inhibition or antimicrobial assays .

- Computational Modeling : Apply DFT calculations to predict electronic effects on reactivity, leveraging databases like NIST Chemistry WebBook for reference data .

- Hybrid Derivatives : Synthesize this compound conjugates with bioactive moieties (e.g., pyrrolidine) and evaluate pharmacokinetic properties .

Q. How should researchers address contradictions in reported solubility or stability data for this compound?

- Methodological Answer :

- Data Reconciliation : Cross-reference peer-reviewed studies (e.g., JECFA, ECHA) and validate methods using standardized conditions (e.g., 25°C, ethanol/water mixtures) .

- Controlled Replication : Repeat experiments under documented humidity, temperature, and solvent-grade conditions .

- Error Analysis : Use statistical tools (e.g., ANOVA) to quantify variability and identify outliers in datasets .

Q. What strategies can mitigate environmental risks during large-scale this compound utilization?

- Methodological Answer :

- Green Chemistry : Replace traditional solvents with cyclopentyl methyl ether (CPME) or ionic liquids to reduce toxicity .

- Waste Management : Segregate and neutralize waste via professional bioremediation services, as advised for structurally similar alcohols .

- Ecotoxicity Screening : Conduct Daphnia magna or algal growth inhibition tests to assess acute/chronic effects .

Key Research Gaps and Future Directions

- Biocatalytic Synthesis : Optimize enzyme-driven pathways (e.g., ketoreductases) for enantioselective production .

- Environmental Impact : Conduct longitudinal studies on biodegradation and bioaccumulation in aquatic systems .

- Advanced Applications : Explore this compound as a ligand in asymmetric catalysis or a scaffold in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.